Cas no 2172106-20-4 (3-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}propanoic acid)
3-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}propanoic acid
- 2172106-20-4
- 3-{[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-3-yl]formamido}propanoic acid
- EN300-1527352
-
- Inchi: 1S/C30H31N3O5/c34-27(35)14-16-31-28(36)30(15-17-33(20-30)18-21-8-2-1-3-9-21)32-29(37)38-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,26H,14-20H2,(H,31,36)(H,32,37)(H,34,35)
- InChI Key: UUMJZUKPEXPOKI-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(C(NCCC(=O)O)=O)CN(CC2C=CC=CC=2)CC1)=O
Computed Properties
- Exact Mass: 513.22637110g/mol
- Monoisotopic Mass: 513.22637110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 38
- Rotatable Bond Count: 10
- Complexity: 824
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 108Ų
3-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1527352-50mg |
3-{[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-3-yl]formamido}propanoic acid |
2172106-20-4 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1527352-100mg |
3-{[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-3-yl]formamido}propanoic acid |
2172106-20-4 | 100mg |
$2963.0 | 2023-09-26 | ||
| Enamine | EN300-1527352-250mg |
3-{[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-3-yl]formamido}propanoic acid |
2172106-20-4 | 250mg |
$3099.0 | 2023-09-26 | ||
| Enamine | EN300-1527352-500mg |
3-{[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-3-yl]formamido}propanoic acid |
2172106-20-4 | 500mg |
$3233.0 | 2023-09-26 | ||
| Enamine | EN300-1527352-1000mg |
3-{[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-3-yl]formamido}propanoic acid |
2172106-20-4 | 1000mg |
$3368.0 | 2023-09-26 | ||
| Enamine | EN300-1527352-2500mg |
3-{[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-3-yl]formamido}propanoic acid |
2172106-20-4 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1527352-5000mg |
3-{[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-3-yl]formamido}propanoic acid |
2172106-20-4 | 5000mg |
$9769.0 | 2023-09-26 | ||
| Enamine | EN300-1527352-10000mg |
3-{[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-3-yl]formamido}propanoic acid |
2172106-20-4 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1527352-0.05g |
3-{[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-3-yl]formamido}propanoic acid |
2172106-20-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1527352-0.1g |
3-{[1-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-3-yl]formamido}propanoic acid |
2172106-20-4 | 0.1g |
$2963.0 | 2023-06-05 |
3-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}propanoic acid Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 3-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}propanoic acid
Introduction to 3-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}propanoic acid (CAS No. 2172106-20-4)
3-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}propanoic acid, identified by its Chemical Abstracts Service (CAS) number 2172106-20-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrrolidine core appended with multiple functional groups. The presence of a benzyl group, a fluorenylmethoxycarbonyl moiety, and a formamido group contributes to its unique chemical properties and potential biological activities.
The fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as it is commonly employed in peptide synthesis as an amino acid protecting group. However, in the context of this compound, the Fmoc moiety is integrated into the structure in a way that suggests potential applications beyond simple peptide chemistry. The benzyl group serves as another protecting group, often used to shield reactive amine or carboxylic acid functionalities during synthetic procedures. The combination of these groups within the pyrrolidine scaffold creates a molecule with multiple reactive sites, making it a versatile intermediate for further chemical modifications.
The pyrrolidine ring itself is a common structural motif in biologically active compounds, frequently observed in drug candidates due to its ability to mimic natural amino acid structures and interact favorably with biological targets. In this compound, the pyrrolidine ring is further functionalized with an amino group that is protected by the Fmoc moiety and an adjacent formamido group. This arrangement suggests that the molecule may exhibit properties such as protease inhibition or kinase activity, which are of high interest in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like 3-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}propanoic acid with greater accuracy. Studies have shown that molecules featuring pyrrolidine scaffolds often interact with enzymes and receptors involved in critical biological pathways. For instance, modifications of the pyrrolidine ring have been explored in the development of antiviral and anticancer agents. The presence of the fluorenylmethoxycarbonyl group may also influence the compound's solubility and pharmacokinetic properties, making it an attractive candidate for further optimization.
The formamido group within the molecule introduces another layer of complexity, potentially enabling interactions with specific binding pockets on target proteins. This functional group is known to participate in hydrogen bonding networks, which are crucial for stabilizing enzyme-substrate complexes. By incorporating this moiety into the structure, researchers aim to enhance binding affinity and selectivity towards therapeutic targets. Additionally, the formamido group can be deprotected under specific conditions to reveal an active amine functionality, allowing for further derivatization and customization.
In the realm of drug discovery, 3-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}propanoic acid represents a promising lead compound that warrants further investigation. Its unique structural features position it as a potential scaffold for developing novel therapeutic agents targeting various diseases. The benzyl and Fmoc protecting groups provide flexibility in synthetic planning, enabling chemists to explore different pathways for optimizing biological activity. Moreover, the compound's compatibility with modern synthetic techniques such as solid-phase peptide synthesis (SPPS) makes it accessible for large-scale production and screening.
One area where this compound shows particular promise is in the development of kinase inhibitors. Kinases are enzymes that play essential roles in cell signaling pathways and are frequently implicated in diseases such as cancer and inflammation. By designing molecules that selectively inhibit specific kinases, researchers can modulate these pathways to achieve therapeutic effects. The pyrrolidine core of 3-{1-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrrolidin-3-ylformamido}propanoic acid is well-suited for interactions with kinase active sites due to its ability to adopt conformations that mimic natural substrates.
Another potential application lies in antiviral therapy. Viruses rely on host cellular machinery for replication, making them susceptible to inhibition by small molecules that disrupt viral protein function or assembly. The structural complexity of this compound may allow it to interfere with viral enzymes or binding proteins, thereby preventing viral replication. Preliminary computational studies suggest that modifications of the pyrrolidine ring could enhance antiviral activity by improving binding affinity to viral targets.
The role of fluorenylmethoxycarbonyl (Fmoc) groups extends beyond their use as protecting groups; they can also influence molecular recognition events through steric hindrance and electronic effects. In this context, the Fmoc moiety may contribute to optimizing interactions with biological targets by modulating solubility or enhancing hydrophobicity where needed. Additionally, the fluorene-based component has been explored in materials science due to its fluorescence properties; however, its incorporation into pharmaceuticals suggests broader utility beyond imaging applications.
The synthesis of 3-{1-benzyl-3-({(9H-fluoren-9-ylmethoxycarbonyl}amino)pyrrolidin-3-yldiamide propanoic acid (CAS No 2172106204) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions at strategic positions within the pyrrolidine ring followed by protection-deprotection strategies involving benzyl chloride derivatives alongside Fmoc chemistry techniques such as Boc protection when necessary depending on subsequent synthetic routes . Advanced methodologies including transition-metal catalysis may be employed where applicable since they offer improved selectivity over traditional methods thus reducing unwanted side products which would otherwise complicate purification efforts significantly especially when scaling up production quantities required for preclinical studies .
Once synthesized , thorough characterization through spectroscopic methods such as nuclear magnetic resonance (NMR ) spectroscopy , mass spectrometry (MS ) , infrared spectroscopy (IR ) along with chromatographic techniques like high-performance liquid chromatography (HPLC ) ensures structural confirmation before proceeding towards biological evaluation . These analytical methods provide critical data regarding molecular connectivity , purity levels , impurity profiles thus ensuring compliance with regulatory standards set forth by agencies like U.S Food & Drug Administration (FDA ) European Medicines Agency (EMA ) etc .
In conclusion, 2172106204 CAS Number Compound Name Highlighted Above Is A Complex Organic Molecule With Significant Potential In Pharmaceutical Applications Particularly In Kinase Inhibition And Antiviral Therapies Due To Its Intricate Structural Features Including A Pyrrolidine Core Appended With Multiple Functional Groups Such As Benzyl , Fmoc And Formamide Moieties . Its Synthesis Requires Careful Optimization While Characterization Must Be Rigorous To Ensure Structural Integrity And Purity Levels Suitable For Preclinical And Clinical Investigations . Further Research Into Its Biological Activity Will Likely Reveal Novel Therapeutic Opportunities That Could Address Unmet Medical Needs Across Multiple Disease Indications . As Our Understanding Of Molecular Recognition Evolves So Does The Ability To Design Compounds Like This One Which Straddle The Line Between Synthetic Chemistry And Medicinal Biology Offering Hope For Future Generations Of Treatments That Are More Effective And Targeted Than Ever Before .
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